molecular formula C7H7ClN2O B3032221 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 1260665-94-8

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B3032221
CAS No.: 1260665-94-8
M. Wt: 170.59
InChI Key: SYIHEMKUIICNQA-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 1260665-94-8) is a bicyclic heterocyclic compound containing a pyridine ring fused with a 1,4-oxazine moiety. Its molecular formula is C₇H₇ClN₂O, with an average molecular weight of 170.60 g/mol (calculated from structural analogs in ). The compound features a chlorine substituent at the 6-position of the pyrido-oxazine scaffold, which significantly influences its electronic and steric properties. This structural motif is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents due to its ability to modulate hydrogen bonding and π-π stacking interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets within cells. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[3,2-b][1,4]oxazine scaffold exhibits diverse pharmacological and physicochemical properties depending on substituent type and position. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point
6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Cl at C6 1260665-94-8 C₇H₇ClN₂O 170.60 Not reported
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Br at C6 337463-88-4 C₇H₇BrN₂O 215.05 Not reported
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine I at C6 351447-07-9 C₇H₇IN₂O 262.05 Not reported
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine Br at C7, CH₃ at C4 910037-14-8 C₈H₉BrN₂O 229.07 77–79°C
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (base scaffold) None 20348-23-6 C₇H₈N₂O 136.15 85–86°C

Key Observations :

  • Halogen Substituents : The 6-chloro derivative (target compound) has a lower molecular weight and smaller atomic radius compared to bromo (215.05 g/mol) and iodo (262.05 g/mol) analogs. This impacts solubility and bioavailability, with chloro derivatives generally exhibiting better membrane permeability .
  • Positional Isomerism : The 7-bromo-4-methyl analog (CAS: 910037-14-8) demonstrates how substituent position alters melting points and steric hindrance. The methyl group at C4 enhances lipophilicity (logP ≈ 1.6) compared to unsubstituted analogs .
  • Scaffold Stability : The base scaffold (CAS: 20348-23-6) has a higher melting point (85–86°C) than halogenated derivatives, suggesting reduced conformational flexibility .

Pharmacological Activity

  • Kinase Inhibition: 4-Acyl and 4-phenylalkyl derivatives (e.g., 4-acetyl analogs) show potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range .
  • CNS Activity : Bromo and iodo derivatives exhibit higher binding affinity for serotonin (5-HT) receptors compared to chloro derivatives, likely due to enhanced van der Waals interactions .

Biological Activity

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology, supported by relevant data and case studies.

  • IUPAC Name: this compound
  • CAS Number: 1260665-94-8
  • Molecular Formula: C7H7ClN2O
  • Molar Mass: 170.60 g/mol
  • Physical Form: Solid
  • Solubility: Approximately 0.557 mg/ml in water

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Various methods have been explored to enhance yield and purity:

  • Starting Materials: Pyridine derivatives and halogenated compounds.
  • Reagents: Common reagents include bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).
  • Conditions: Reactions may require specific temperature and inert atmospheres to prevent degradation.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the pyrido[3,2-b][1,4]oxazine structure. For instance:

  • HIV Inhibition: Compounds similar to this compound have shown significant inhibitory activity against HIV integrase with IC50 values ranging from 19 nM to 35 nM depending on structural modifications .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties:

  • Mechanism of Action: The biological activity is often attributed to the ability to interfere with DNA synthesis or repair mechanisms in cancer cells.

Other Biological Activities

The compound has also been studied for various other biological activities:

  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antiviral Activity Against HIV

A study published in MDPI evaluated the effectiveness of various pyridine derivatives against HIV. The results indicated that structural modifications significantly influenced antiviral potency. The best-performing compounds had specific aryl substitutions that enhanced their interaction with the integrase enzyme .

CompoundIC50 (nM)Comments
Compound A19High potency against HIV
Compound B35Moderate potency; requires optimization

Case Study 2: Antitumor Efficacy

A research article documented the synthesis of several oxazine derivatives and their evaluation for antitumor activity. The study found that certain substitutions on the oxazine ring improved cytotoxicity against various cancer cell lines .

CompoundCell Line TestedIC50 (μM)
Compound XA549 (Lung)12
Compound YHeLa (Cervical)25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, considering yield and purity?

  • Methodological Answer : The synthesis of 6-chloro derivatives can be adapted from protocols for structurally similar oxazine compounds. For example, hydrazine-mediated cyclization in 1,4-dioxane under room-temperature stirring (24 hours) has been effective for analogous pyrido-oxazines, yielding crystalline products . Microwave-assisted synthesis (e.g., 80–120°C, 10–30 minutes) may improve reaction efficiency and reduce byproducts, as demonstrated in functionalization studies of 3,6-dichloropyridazine derivatives . Purification via recrystallization (e.g., using water or ethanol) ensures >95% purity, as validated by NMR and HPLC .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer : 1H/13C NMR : Key signals include the dihydro-oxazine protons (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). The chloro substituent deshields adjacent carbons, confirmed by 13C shifts at ~120–130 ppm . X-ray Crystallography : Single-crystal analysis (298 K, Mo-Kα radiation) resolves the bicyclic framework and confirms the chloro-substituent position. For example, a related oxazine compound (6-(4-chlorophenyl)-derivative) showed a planar pyrido-oxazine core with a C–Cl bond length of 1.73 Å .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies on similar dihydro-oxazines indicate <5% degradation over 6 months when protected from light and moisture. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like hydroxylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. For example, impurity profiling using LC-MS (e.g., EP-grade reference standards for ofloxacin analogs) can identify byproducts like N-oxides or des-chloro derivatives . Additionally, enantiomeric purity should be verified via chiral HPLC or circular dichroism, as stereochemistry significantly impacts receptor binding (e.g., CRF-1 antagonism in related pyrido-oxazines) .

Q. What strategies enable efficient functionalization of the chloro substituent for SAR studies?

  • Methodological Answer : The chloro group undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl moieties. For example, 3,6-dichloropyridazine derivatives were functionalized using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 80°C . Alternatively, nucleophilic substitution with amines (e.g., piperazine) in DMSO at 100°C replaces chlorine with secondary amines, enabling diversification for SAR .

Q. How do computational methods predict the pharmacological potential of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., CRF-1) identifies key interactions: the oxazine oxygen forms hydrogen bonds with Thr195, while the chloro group enhances hydrophobic packing in the binding pocket . QSAR models using descriptors like logP and polar surface area predict bioavailability, with optimal ranges of 2.5–3.5 and <90 Ų, respectively .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIHEMKUIICNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857385
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-94-8, 1303587-97-4
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxy pulegone
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
5-Hydroxy pulegone
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
5-Hydroxy pulegone
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

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